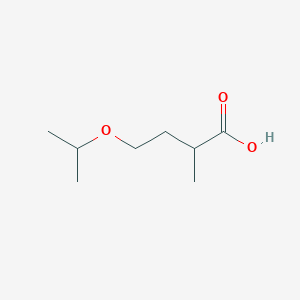
1-Bromo-2-(isopentyloxy)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(isopentyloxy)cyclohexane is an organic compound with the molecular formula C11H21BrO It is a brominated derivative of cyclohexane, where the bromine atom is attached to the first carbon and an isopentyloxy group is attached to the second carbon of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(isopentyloxy)cyclohexane can be synthesized through the bromination of 2-(isopentyloxy)cyclohexane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(isopentyloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) are commonly used.
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2-(isopentyloxy)cyclohexanol, 2-(isopentyloxy)cyclohexanenitrile, or 2-(isopentyloxy)cyclohexylamine can be formed.
Elimination: The major product is typically an alkene, such as 1-(isopentyloxy)cyclohexene.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound can be obtained.
Aplicaciones Científicas De Investigación
1-Bromo-2-(isopentyloxy)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of brominated drugs.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used in studies involving brominated organic compounds and their biological effects.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(isopentyloxy)cyclohexane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a carbanion, depending on the reaction conditions. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution or elimination reactions. The isopentyloxy group can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
1-Bromo-2-(isopentyloxy)cyclohexane can be compared with other brominated cyclohexane derivatives, such as:
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Uniqueness
The presence of the isopentyloxy group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds. This can influence its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C11H21BrO |
|---|---|
Peso molecular |
249.19 g/mol |
Nombre IUPAC |
1-bromo-2-(3-methylbutoxy)cyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h9-11H,3-8H2,1-2H3 |
Clave InChI |
STNVWHHLOFSYDE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC1CCCCC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B15324250.png)


![[2-Fluoro-5-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B15324261.png)







![Rac-(2r,3r)-1-tert-butyl-2-[1-(2-methoxyethyl)-1h-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B15324313.png)

